molecular formula C14H26N2O2 B5551045 2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide

2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide

Cat. No.: B5551045
M. Wt: 254.37 g/mol
InChI Key: RWGAPOAPDSXTAZ-UHFFFAOYSA-N
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Description

2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.199428076 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Azaheterocycles

A study by Hwang et al. (2014) outlines a convenient acid-promoted cyclization protocol for the formation of azaheterocycles from amino alcohols. This process uses N,N-dimethylacetamide dimethyl acetal (DMADA) as the activating reagent. The protocol enables the synthesis of pyrrolidines or piperidines with various substituents in good to high yields, highlighting its potential for creating diverse azaheterocyclic compounds (Hwang, Park, Kwon, & Kim, 2014).

Creation of Novel Molecules

In another study, Bialy and Gouda (2011) reported the use of cyanoacetamide for synthesizing various novel molecules, including benzothiophenes with potential antitumor and antioxidant activities. The process involved the condensation of cyanoacetamide with various compounds, demonstrating its utility in constructing novel bioactive molecules (Bialy & Gouda, 2011).

Nonlinear Optical Materials

Gainsford, Bhuiyan, and Kay (2008) studied compounds including N-[2-(4-cyano-5-dicyanomethylene-2,2-dimethyl-2,5-dihydrofuran-3-yl)vinyl]-N-phenylacetamide, focusing on their significance as precursors to novel nonlinear optical chromophores. These compounds were evaluated to understand the impact of donor strength and conjugation extent on their properties, which are crucial for their application in nonlinear optics (Gainsford, Bhuiyan, & Kay, 2008).

Steroid Derivative Synthesis

Ketcheson and Taurins (1960) explored the synthesis of heterocyclic steroid derivatives using cyanoacetamide. They demonstrated that cyanoacetamide could react with various steroids to form novel compounds, depending on the specific conditions and agents used. This study provides insight into the utility of cyanoacetamide in steroid chemistry (Ketcheson & Taurins, 1960).

Synthesis of Piperidine Derivatives

Mollet et al. (2011) evaluated the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various piperidine derivatives. Their work demonstrates the potential for using specific compounds to create a range of piperidine derivatives, which are valuable in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe*, 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, its potential uses, and its safety. For instance, if this compound shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-15(2)13(18)9-16-7-3-6-14(10-16,11-17)8-12-4-5-12/h12,17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGAPOAPDSXTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCC(C1)(CC2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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